N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide
Description
N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a tetrahydronaphthalene moiety with a benzofuran sulfonamide group, which may contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-6-14-3-2-4-19(18(14)9-13)20-24(21,22)17-8-7-15-11-23-12-16(15)10-17/h5-10,19-20H,2-4,11-12H2,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZDDBFSLYPFH-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2NS(=O)(=O)C3=CC4=C(COC4)C=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2NS(=O)(=O)C3=CC4=C(COC4)C=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through catalytic hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Synthesis of the Benzofuran Sulfonamide: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and aldehydes, followed by sulfonation using reagents like chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalene moiety with the benzofuran sulfonamide through amide bond formation, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the process would be optimized for efficiency and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and yields.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Employing advanced purification methods like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or alkyl groups on the benzofuran ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its unique structure allows it to bind to specific biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases like cancer or infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene.
Benzofuran Sulfonamides: Compounds with similar benzofuran and sulfonamide structures.
Uniqueness
Structural Complexity: The combination of tetrahydronaphthalene and benzofuran sulfonamide is unique, providing distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-dihydro-2-benzofuran-5-sulfonamide, researchers can explore its full potential in scientific and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
